molecular formula C13H19BrClNO B1441695 4-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride CAS No. 1220018-66-5

4-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1441695
CAS No.: 1220018-66-5
M. Wt: 320.65 g/mol
InChI Key: ZLXMUSSGPPIMMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

4-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

4-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to cellular receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.

Comparison with Similar Compounds

4-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride can be compared with other piperidine derivatives, such as:

  • 4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride
  • 4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride
  • 4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride

These compounds share similar structural features but differ in their substituents on the phenoxy group.

Properties

IUPAC Name

4-[2-(2-bromophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.ClH/c14-12-3-1-2-4-13(12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXMUSSGPPIMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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